4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

CAS No.: 261760-25-2

Cat. No.: VC7911986

Molecular Formula: C6H4F7IO

Molecular Weight: 351.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261760-25-2 |

|---|---|

| Molecular Formula | C6H4F7IO |

| Molecular Weight | 351.99 g/mol |

| IUPAC Name | 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol |

| Standard InChI | InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2 |

| Standard InChI Key | RLTYZSOFMJFAHD-UHFFFAOYSA-N |

| SMILES | C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O |

| Canonical SMILES | C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

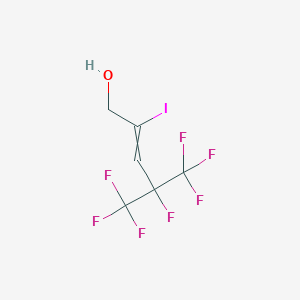

The compound is formally identified by the IUPAC name 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol and is represented by the molecular formula C₆H₆F₇IO . Its structure features a pentenol backbone with fluorine atoms at positions 4 and 5, a trifluoromethyl group at position 4, and an iodine atom at position 2 (Table 1).

Table 1: Key Identifiers of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

| Property | Value |

|---|---|

| CAS Number | 114810-56-9 |

| Molecular Formula | C₆H₆F₇IO |

| Molecular Weight | 354.01 g/mol |

| IUPAC Name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol |

| Synonyms | 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol; 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)- |

The structural arrangement of fluorine and iodine substituents confers significant electronegativity and polarizability, influencing its reactivity and interactions in chemical systems. The canonical SMILES string C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O provides a precise representation of its connectivity, highlighting the hydroxyl group at position 1 and the unsaturated double bond between carbons 2 and 3 .

Physicochemical Properties

Stability and Reactivity

Fluorinated compounds like this are typically thermally stable due to the strong carbon-fluorine bonds, which resist degradation under standard conditions. The presence of iodine introduces photolability, necessitating storage in opaque containers to prevent light-induced decomposition. The hydroxyl group at position 1 enables hydrogen bonding, enhancing solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Table 2: Estimated Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | ~144–150°C (estimated) |

| Density | ~1.9 g/cm³ (estimated) |

| Solubility | Moderate in polar aprotic solvents |

| Reactivity | Susceptible to nucleophilic substitution at iodine site |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume